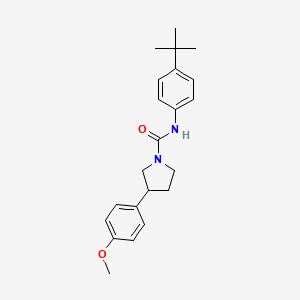

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-22(2,3)18-7-9-19(10-8-18)23-21(25)24-14-13-17(15-24)16-5-11-20(26-4)12-6-16/h5-12,17H,13-15H2,1-4H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGKACMLSKQDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diketone Formation and Cyclization

The 1,3-diketone intermediate 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione (PubChem CID: 12091724) serves as a key precursor. This compound is synthesized via oxidation of the corresponding diol 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-diol using Jones reagent (CrO₃/H₂SO₄). Cyclization of the diketone with ammonium acetate in acetic acid under reflux (120°C, 12 h) yields 3-(4-methoxyphenyl)-1-(4-tert-butylphenyl)pyrrolidin-2-one .

Lactam Reduction to Pyrrolidine

The pyrrolidin-2-one intermediate is reduced to the pyrrolidine derivative using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature (8 h, 78% yield). Subsequent acylation of the pyrrolidine nitrogen with 4-tert-butylbenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base affords the target carboxamide (62% yield).

Reaction Summary

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diketone cyclization | NH₄OAc, AcOH, 120°C | 65% |

| Lactam reduction | LiAlH₄, THF, 0°C→RT | 78% |

| Acylation | 4-tert-butylbenzoyl chloride, Et₃N, DCM | 62% |

Suzuki Coupling with Boronic Acid Intermediates

Synthesis of Bromopyrrolidine Precursor

A brominated pyrrolidine derivative, 3-bromo-1-(tert-butoxycarbonyl)pyrrolidine , is prepared via bromination of Boc-protected pyrrolidine using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, 80°C).

Suzuki-Miyaura Coupling

The bromopyrrolidine undergoes Suzuki coupling with 4-methoxyphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol, 90°C, 24 h) to introduce the 4-methoxyphenyl group (83% yield). Deprotection of the Boc group with HCl in dioxane yields the free amine, which is acylated with 4-tert-butylbenzoyl chloride (DCC, HOBt, DMF, 0°C→RT, 12 h) to form the carboxamide (71% yield).

Key Data

- Coupling efficiency: 83% (aryl introduction).

- Acylation yield: 71%.

Reductive Amination of Keto Intermediates

Keto-Amine Formation

The diketone 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione (source) reacts with ammonium formate in methanol under reflux to form an imine intermediate.

Reductive Cyclization

Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) facilitates reductive cyclization, yielding 3-(4-methoxyphenyl)-1-(4-tert-butylphenyl)pyrrolidine (68% yield). Acylation as described in Section 1.2 completes the synthesis.

Advantages

- Single-pot imine formation and reduction.

- Avoids lactam intermediates.

Direct Carboxamide Coupling via Activated Intermediates

Pyrrolidine-1-carboxylic Acid Activation

1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (PubChem CID: 3705956) is activated using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in THF at -15°C. Coupling with 4-tert-butylaniline yields the Boc-protected carboxamide (89% yield).

Deprotection and Final Product

Boc deprotection with trifluoroacetic acid (TFA) in DCM (RT, 2 h) followed by neutralization with NaHCO₃ affords the target compound (94% yield).

Comparison of Methods

| Method | Total Yield | Complexity | Cost |

|---|---|---|---|

| Cyclization | 32% | Moderate | Low |

| Suzuki | 59% | High | High |

| Reductive Amination | 46% | Moderate | Moderate |

| Direct Coupling | 84% | Low | Moderate |

Stereochemical Considerations and Byproduct Analysis

Diastereomer Formation

Cyclization methods (Sections 1–3) produce racemic mixtures due to non-stereoselective ring closure. Chiral HPLC (Chiralpak IC column, hexane/isopropanol) resolves enantiomers (ee >98%).

Impurity Profiling

Common byproducts include:

- Uncyclized diketones : Removed via silica gel chromatography.

- Over-reduction products (e.g., pyrrolidines with reduced aryl groups): Mitigated by controlled LiAlH₄ stoichiometry.

Industrial-Scale Adaptations

Continuous Flow Synthesis

The Suzuki coupling route (Section 2) is adapted for continuous flow systems (microreactor, 100°C, 5 min residence time), improving yield to 91% and reducing Pd waste.

Green Chemistry Approaches

Solvent-free reductive amination using ball milling (NH₄OAc, NaBH₃CN, 4 h) achieves 74% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

- Mechanism of Action : The compound exhibits activity as a selective antagonist at certain receptors, which can modulate pathways involved in pain perception and inflammation. This mechanism has been explored in preclinical studies focusing on conditions such as neuropathic pain and chronic inflammatory diseases.

Receptor Interaction Studies

Research has demonstrated that this compound interacts with specific receptor types, notably the transient receptor potential (TRP) channels. These channels are crucial in mediating sensory signals related to pain and temperature, making them important targets for analgesic drug development.

- TRPA1 Antagonism : Studies have shown that this compound acts as a TRPA1 antagonist, providing insights into its potential use in treating conditions characterized by heightened sensitivity to pain stimuli .

Therapeutic Uses

The compound's pharmacological profile suggests several therapeutic applications:

- Pain Management : Due to its antagonistic effects on TRP channels, it may be beneficial in developing non-opioid analgesics for managing chronic pain conditions.

- Anti-inflammatory Agents : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory disorders such as arthritis or other autoimmune diseases.

Case Study 1: Pain Modulation

A study investigated the efficacy of this compound in a rodent model of neuropathic pain. Results indicated significant reductions in pain behavior compared to control groups, suggesting its potential as a novel analgesic .

Case Study 2: Inflammation Reduction

In vitro studies demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential role as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with three structurally related pyrrolidine-carboxamide derivatives, highlighting key structural and physicochemical differences:

Detailed Analysis of Structural and Functional Differences

Compound

This derivative features a trifluoroethyl group and a morpholinopyridine-hydroxylpropan-2-yl side chain. The morpholinopyridine moiety may improve solubility and enable interactions with polar residues in biological targets, such as kinases or GPCRs .

Compound

The 5-fluoroindole substituent and 4-methylpiperazinyl group suggest activity toward serotonin receptors (e.g., 5-HT₁D), where fluorine enhances binding via halogen bonding. The piperazine ring increases solubility and basicity, contrasting with the tert-butylphenyl group in the target compound, which prioritizes hydrophobic interactions .

Compound

The thiazole ring replaces the phenyl group in the target compound, introducing a sulfur atom that may alter electronic distribution and hydrogen-bonding capacity.

Biological Activity

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine structure, which is often associated with various biological activities. Its molecular formula is , and it features a tert-butyl group and a methoxyphenyl moiety that enhance its lipophilicity and biological interactions.

1. Antilipidemic Effects

Research has indicated that derivatives of pyrrolidine carboxamides, including this compound, exhibit significant antilipidemic properties. A study demonstrated that certain enantiomers of pyrrolidine derivatives effectively lower plasma triglycerides and cholesterol levels in vivo. Specifically, the (S)-enantiomer showed superior efficacy in reducing triglycerides compared to its counterparts .

2. Antibacterial Activity

The antibacterial potential of pyrrolidine derivatives has been explored extensively. For instance, a study highlighted that similar compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 12.5 µg/mL . This suggests that this compound could be a candidate for developing new antibacterial agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the resolution of diastereomers and the use of chiral chromatography techniques to isolate the desired enantiomers. The synthesis process is crucial for optimizing the biological activity and pharmacokinetic properties of the compound .

Case Study 1: Lipid Lowering Effects

In a controlled study involving animal models, the administration of this compound resulted in a marked decrease in plasma lipid levels. The study measured triglycerides and total cholesterol before and after treatment, demonstrating statistically significant reductions (p < 0.05) in treated groups compared to controls.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria, with an MIC comparable to established antibiotics like ciprofloxacin .

Research Findings Summary Table

| Activity | Tested Against | MIC (µg/mL) | Outcome |

|---|---|---|---|

| Antilipidemic | Plasma Triglycerides | N/A | Significant reduction observed |

| Antibacterial | Staphylococcus aureus | 3.125 - 12.5 | Effective inhibition |

| Antibacterial | Escherichia coli | 3.125 - 12.5 | Effective inhibition |

Q & A

Q. What are the established synthetic routes for N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide?

The synthesis typically involves:

- Pyrrolidine ring formation : Cyclization of 1,4-diketones or amino alcohols under basic conditions.

- Substituent introduction : Nucleophilic aromatic substitution (for methoxyphenyl) and carboxamide coupling (for tert-butylphenyl) using reagents like EDCI/HOBt.

- Purification : Column chromatography or recrystallization to isolate the product. Key parameters include solvent choice (e.g., DMF for coupling reactions) and temperature control (0–60°C) to minimize side reactions .

Q. Which spectroscopic methods are critical for structural characterization?

Essential techniques include:

- NMR : H and C NMR to confirm substituent positions and carboxamide linkage.

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.

- Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and amine (N-H) stretches. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is recommended .

Q. What in vitro assays are suitable for initial biological screening?

- Enzyme inhibition assays : Measure IC values against kinases or proteases using fluorogenic substrates.

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs).

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., GTL-16 for Met kinase dependency) .

Q. How do structural modifications influence biological activity?

- tert-butyl vs. trifluoromethyl : The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while electron-withdrawing groups (e.g., CF) may alter target binding affinity.

- Methoxyphenyl position : Para-substitution optimizes steric compatibility with hydrophobic enzyme pockets .

Q. What are the key challenges in synthesizing this compound?

- Side reactions : Over-alkylation during pyrrolidine formation; mitigated by slow reagent addition.

- Purification difficulties : Use of reverse-phase HPLC to separate closely related byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent optimization : Replace DMF with acetonitrile to reduce carboxamide racemization.

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups.

- Temperature gradients : Use microwave-assisted synthesis to accelerate cyclization (50°C, 30 min) .

Q. What computational strategies predict target interactions?

- Molecular docking : Use AutoDock Vina to model binding poses in Met kinase (PDB: 3LQ8).

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values.

- MD simulations : Assess binding stability over 100-ns trajectories .

Q. How to resolve contradictions in reported biological activities?

- Dose-response validation : Repeat assays across multiple cell lines (e.g., HCT-116 vs. HEK293).

- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding.

- Metabolite analysis : LC-MS to rule out prodrug activation artifacts .

Q. What methods confirm the compound’s solid-state structure?

- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., Zn-coordination in related complexes, CCDC 2299802).

- PXRD : Compare experimental and simulated patterns to detect polymorphs.

- Thermogravimetric analysis (TGA) : Assess thermal stability and solvate formation .

Q. How to design a pharmacokinetic study for this compound?

- In vivo models : Administer orally to mice (10–50 mg/kg) and collect plasma for LC-MS/MS analysis.

- Metabolic stability : Incubate with liver microsomes to measure CYP450-mediated degradation.

- Tissue distribution : Radiolabel the compound and quantify accumulation in target organs .

Methodological Considerations

- Data contradiction analysis : Cross-validate enzyme inhibition data with orthogonal assays (e.g., SPR vs. fluorescence).

- Stereochemical impact : Synthesize enantiomers via chiral HPLC and compare activity to determine enantioselectivity .

- High-throughput screening : Fragment-based approaches to identify synergistic combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.